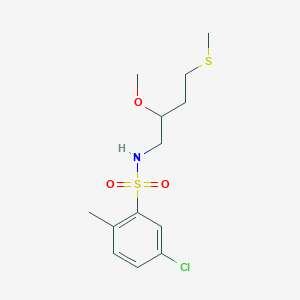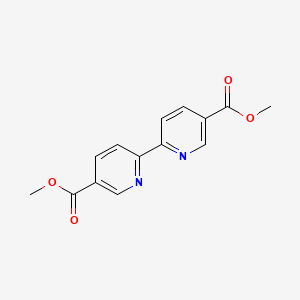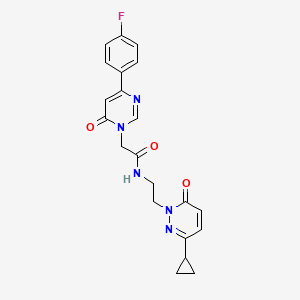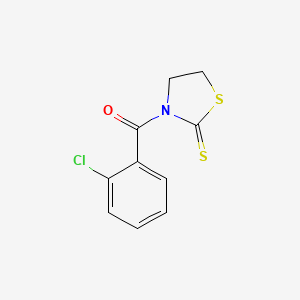![molecular formula C11H11NO B3020628 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360946-84-4](/img/structure/B3020628.png)
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic compound, which is a class of organic molecules characterized by two rings sharing one common atom. The spirocyclic structure combines a cyclopropane ring and an indolinone moiety, which is a derivative of indole. These types of compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of spirocyclopropane compounds can be achieved through various methods. One approach involves the dearomatization of indole derivatives using sulfur ylides, which leads to the formation of spirocyclopropane compounds that can be further transformed into rearomatized indole derivatives in acidic conditions . Another method includes the highly stereoselective construction of spiro[cyclopropane-1,4'-pyrazolin-5'-one] using 4-arylidene-3-methyl-1-phenyl-pyrazolin-5-one and arsonium ylide in the presence of a base . Additionally, a new synthetic pathway has been discovered for spiro[cyclohexane-1,3'-indoline]-2',4-diones, which involves multiple steps including cycloadditions and reductions . Furthermore, a one-pot synthesis approach has been developed for the formation of diastereoisomeric spiro compounds containing fluorine, which can be converted into other complex structures . A direct and simpler method for the diastereoselective synthesis of spirocyclopropyl oxindoles from indolin-2-one/N-protected indolin-2-ones and bromonitroalkene has also been reported . Lastly, chiral spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones have been synthesized from 1-menthone, serving as novel synthons for enantiomerically pure cyclopropane-1,1-dicarboxylates .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro center, which is a quaternary carbon atom that is shared between two rings. In the case of 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one, the spiro center connects a three-membered cyclopropane ring and a six-membered indolinone ring. The stereochemistry of these compounds is crucial as it can significantly influence their chemical properties and reactivity. The structures of these compounds have been elucidated using various spectroscopic techniques such as IR, MS, 1H NMR, and X-ray diffraction analysis .
Chemical Reactions Analysis
Spirocyclic compounds can undergo a variety of chemical reactions. The dearomatization and rearomatization processes mentioned in the synthesis section are examples of the chemical transformations that these compounds can undergo . The cyclopropane ring in spirocyclic compounds is known for its ring strain, which makes it highly reactive in chemical reactions such as cycloadditions and ring-opening reactions. The presence of substituents on the spirocyclic framework can further influence the reactivity and selectivity of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds like 5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one are influenced by their rigid and strained structures. The cyclopropane ring imparts a degree of strain, which can affect the compound's stability and reactivity. The indolinone moiety contributes to the compound's electronic properties, such as its dipole moment and potential for hydrogen bonding. These properties are important for understanding the behavior of these compounds in different environments and their potential applications in medicinal chemistry and material science .
科学的研究の応用
Synthesis and Chemical Properties
Catalyst-Free Synthesis : This compound can be synthesized through a highly diastereoselective, catalyst-free cyclopropanation process. This process involves the reaction of substituted 3-methyleneindolin-2-ones with ethyl diazoacetate, yielding the desired compound in an ethanol–acetonitrile solvent mixture (Maurya et al., 2014).
Reactivity with Spiroanthraceneoxazolidines : A study showed the reaction of N-methylspiro[anthracene-oxazolidine] with this compound, forming spiro[pyrrolidine-3,3′-indolin]-2′-ones in the presence of MgI2 (Buev et al., 2018).
Stereoselective Synthesis : A method for the diastereoselective synthesis of this compound from indolin-2-one/N-protected indolin-2-ones and bromonitroalkene has been developed, offering high diastereomeric ratios and good chemical yields (Roy & Chen, 2013).
Derivatives Synthesis : Cyclopropanation of 1-methylidene-2-phenylcyclopropane leads to the formation of derivatives of this compound. These derivatives show unique reactions and transformations, expanding the compound's utility in synthetic chemistry (Denisov et al., 2019).
Biological and Medicinal Chemistry Applications
Potential Anticancer Properties : Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising anticancer activity against various human cancer cell lines. These findings suggest potential applications in developing novel anticancer agents (Reddy et al., 2015).
Polo-like Kinase 4 Inhibitors : This compound is part of the search for inhibitors of Polo-like kinase 4 (PLK4), a mitotic kinase identified as a potential target for cancer therapy. The compound's stereochemistry and potency in inhibiting cancer cell growth make it a candidate for further study in cancer therapeutics (Sampson et al., 2015).
Photophysical and Photochemical Applications
- Photochemical Ring Opening : The photochemical deracemization of spirocyclopropyl oxindoles (a category to which this compound belongs) has been studied, with evidence of a triplet 1,3-diradical intermediate. This research highlights its potential in photochemical applications and in chiral synthesis using photochemical methods (Li et al., 2020).
Safety And Hazards
The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
The development of novel synthetic strategies to form new chemical entities like 5’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies . Therefore, future directions may involve the development of more efficient and diverse synthetic strategies, as well as exploration of their potential applications in medicinal chemistry and drug discovery.
特性
IUPAC Name |
5-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYIJZZCFVTAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)
![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)


![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)

![4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020560.png)
![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3020563.png)

![(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3020566.png)
![5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile](/img/structure/B3020567.png)
